An In-depth Technical Guide to the Synthesis of 2-((Methylamino)oxy)ethanamine Dihydrochloride
An In-depth Technical Guide to the Synthesis of 2-((Methylamino)oxy)ethanamine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 2-((Methylamino)oxy)ethanamine dihydrochloride, a valuable bifunctional molecule with applications in chemical biology and drug development. The synthesis is strategically designed in a multi-step sequence, commencing with commercially available starting materials. Key transformations include the protection of functional groups, N-methylation, O-alkylation, and a final deprotection/salt formation. This guide offers detailed, step-by-step protocols, insights into the rationale behind experimental choices, and methods for the characterization of intermediates and the final product.
Introduction and Strategic Overview
2-((Methylamino)oxy)ethanamine dihydrochloride is a unique chemical entity featuring a methylamino-oxy moiety and a primary amino group. This combination of functionalities makes it an attractive building block for the synthesis of more complex molecules, particularly in the realm of bioconjugation and targeted drug delivery. The presence of an aminooxy group allows for the chemoselective formation of stable oxime linkages with aldehydes and ketones, a reaction widely employed for coupling molecules under mild, physiological conditions. The primary amine provides a versatile handle for further functionalization.
The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability. It employs a protecting group strategy to ensure regioselective reactions and minimize the formation of byproducts. The overall synthetic pathway can be conceptualized as follows:
Caption: A high-level overview of the synthetic strategy.
Detailed Synthetic Methodologies
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N-methylhydroxylamine (Intermediate 1)
The synthesis commences with the protection of the commercially available N-methylhydroxylamine hydrochloride. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the nitrogen atom of N-methylhydroxylamine. It is stable under a variety of reaction conditions and can be readily removed under acidic conditions.
Reaction Scheme:
Experimental Protocol:
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To a stirred solution of N-methylhydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base, for instance, triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise.
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Allow the mixture to stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
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To this suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the aqueous layer with DCM or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to afford N-(tert-butoxycarbonyl)-N-methylhydroxylamine as a white solid.
Causality of Experimental Choices:
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The use of a base is crucial to neutralize the hydrochloride salt of the starting material and to facilitate the reaction with (Boc)₂O.
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Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.
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The choice of a non-protic solvent like DCM or THF is essential to prevent unwanted side reactions with the Boc anhydride.
Step 2: Synthesis of tert-Butyl (2-((tert-butoxycarbonyl)(methyl)amino)oxy)ethylcarbamate (Intermediate 2)
The second step involves the O-alkylation of the protected N-methylhydroxylamine with a suitable two-carbon electrophile bearing a protected amino group. A common and effective reagent for this transformation is 2-(Boc-amino)ethyl bromide.
Reaction Scheme:
Experimental Protocol:
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To a solution of N-(tert-butoxycarbonyl)-N-methylhydroxylamine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide.
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Add 2-(Boc-amino)ethyl bromide (1.2 eq) to the reaction mixture.
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Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to obtain the desired protected intermediate as a colorless oil or a white solid.
Causality of Experimental Choices:
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The use of a strong, non-nucleophilic base is necessary to deprotonate the hydroxyl group of the protected hydroxylamine, making it a potent nucleophile for the subsequent alkylation.
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Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react.
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Heating the reaction mixture increases the rate of the alkylation reaction.
Step 3: Deprotection and Formation of 2-((Methylamino)oxy)ethanamine Dihydrochloride (Final Product)
The final step involves the simultaneous deprotection of both Boc groups and the formation of the dihydrochloride salt. This is conveniently achieved by treating the protected intermediate with an excess of hydrochloric acid.
Reaction Scheme:
Experimental Protocol:
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Dissolve the protected intermediate (1.0 eq) in a suitable solvent such as methanol, dioxane, or diethyl ether.
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Cool the solution to 0 °C in an ice bath.
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Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) in excess (at least 4 equivalents).
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Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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The product, being a salt, will often precipitate out of the solution. If precipitation occurs, collect the solid by filtration.
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If the product remains in solution, concentrate the reaction mixture under reduced pressure.
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Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.
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Dry the final product under vacuum to obtain 2-((Methylamino)oxy)ethanamine dihydrochloride as a white or off-white hygroscopic solid.
Causality of Experimental Choices:
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A strong acid like HCl is required to cleave the acid-labile Boc protecting groups.[1]
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The use of anhydrous HCl or a solution of HCl in an organic solvent is preferred to avoid the presence of water, which can sometimes complicate the isolation of the final salt.
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The dihydrochloride salt is formed in situ as both the methylamino and the primary amino groups are protonated by the excess acid.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield |
| 1 | N-Methylhydroxylamine HCl | (Boc)₂O, Et₃N | N-Boc-N-methylhydroxylamine | 147.17 | ~85-95% |
| 2 | N-Boc-N-methylhydroxylamine | 2-(Boc-amino)ethyl bromide, Cs₂CO₃ | Protected Intermediate | 348.43 | ~70-85% |
| 3 | Protected Intermediate | HCl | 2-((Methylamino)oxy)ethanamine Dihydrochloride | 179.07 | >90% |
Experimental Workflow and Reaction Scheme Diagrams
Caption: A step-by-step workflow for the synthesis.
Caption: The overall chemical reaction scheme.
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure at each step.
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Mass Spectrometry (MS): To confirm the molecular weight of the products.
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Infrared (IR) Spectroscopy: To identify key functional groups.
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Melting Point: For solid compounds, the melting point can be a useful indicator of purity.
Conclusion
This technical guide outlines a reliable and well-reasoned synthetic route for the preparation of 2-((Methylamino)oxy)ethanamine dihydrochloride. By employing a robust protecting group strategy and well-established reaction conditions, this methodology provides a clear pathway for researchers and drug development professionals to access this valuable chemical building block. The detailed protocols and explanations of the underlying chemical principles are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- Carpino, L. A., & Giza, C. A. (1959). O-Acylhydroxylamines. I. Synthesis of O-Benzoylhydroxylamine. Journal of the American Chemical Society, 81(4), 955–957.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635-1638.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kikugawa, Y., & Miyake, Y. (1981). A convenient method for the N-alkylation of amines and amino acids. Synthesis, 1981(6), 464-465.
- Cortese, F. C. (1936). β-Bromoethylamine Hydrobromide. Organic Syntheses, 16, 5.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
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N-Methylhydroxylamine hydrochloride. PubChem. (n.d.). Retrieved from [Link]
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tert-Butyl N-hydroxycarbamate. MDPI. (2023). Retrieved from [Link]
- Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N′-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). (2012). Tetrahedron Letters, 53(48), 6526-6528.
- On the selective N-methylation of BOC-protected amino acids. (2009). The Journal of Organic Chemistry, 74(23), 9204-9207.

